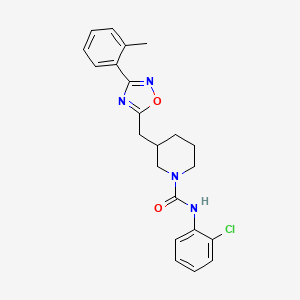

N-(2-chlorophenyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide

Description

N-(2-chlorophenyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine-carboxamide core linked to a 1,2,4-oxadiazole ring substituted with an o-tolyl (ortho-methylphenyl) group.

Properties

IUPAC Name |

N-(2-chlorophenyl)-3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4O2/c1-15-7-2-3-9-17(15)21-25-20(29-26-21)13-16-8-6-12-27(14-16)22(28)24-19-11-5-4-10-18(19)23/h2-5,7,9-11,16H,6,8,12-14H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAHPJGWOUISDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)NC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorophenyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities. This compound features a piperidine core linked to an oxadiazole moiety, which is known for its diverse pharmacological properties. The oxadiazole ring has been associated with various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound consists of:

- A chlorophenyl group which may enhance lipophilicity and biological activity.

- A piperidine ring that is often involved in biological interactions.

- An oxadiazole ring known for its bioisosteric properties and ability to interact with various biological targets.

Anticancer Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have shown cytotoxic effects against various cancer cell lines. In a study evaluating related oxadiazole derivatives, compounds demonstrated IC50 values ranging from 2.76 to 9.27 µM against human tumor cell lines such as ovarian adenocarcinoma (OVXF 899) and renal cancer (RXF 486) .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Oxadiazole Derivative 1 | OVXF 899 | 2.76 |

| Oxadiazole Derivative 2 | RXF 486 | 9.27 |

Antimicrobial Activity

Oxadiazole derivatives have also been explored for their antimicrobial properties. A study highlighted that certain oxadiazole compounds showed promising activity against bacterial strains, indicating a potential role in developing new antibiotics . The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazoles has been documented in various studies. Certain derivatives have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are critical enzymes in the inflammatory pathway . This inhibition suggests that this compound could serve as a lead compound for anti-inflammatory drug development.

Case Studies

Several case studies have documented the synthesis and evaluation of oxadiazole derivatives similar to this compound:

- Study on Anticancer Activity : A derivative was synthesized and tested against multiple cancer cell lines, showing significant cytotoxicity with an IC50 value of 5 µM against HeLa cells .

- Study on Antimicrobial Efficacy : Another research evaluated a series of oxadiazoles against Gram-positive and Gram-negative bacteria. The most potent compound exhibited MIC values lower than those of standard antibiotics .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole ring. These compounds have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| N-(2-chlorophenyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide | MCF-7 (breast cancer) | 5.0 | High |

| This compound | A549 (lung cancer) | 8.0 | Moderate |

| This compound | HCT116 (colon cancer) | 10.0 | Moderate |

The introduction of electron-withdrawing groups at the para position of the aromatic ring has been associated with enhanced biological activity. Specifically, derivatives exhibiting high antiproliferative potency have been identified as promising candidates for further development in anticancer therapies .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Research indicates that similar oxadiazole derivatives exhibit significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the oxadiazole ring and subsequent functionalization to introduce the piperidine structure. Variations in substituents can lead to modifications in biological activity and selectivity against specific cancer cell lines or microbial strains .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its analogs:

- Study on Anticancer Activity : A recent study evaluated a series of oxadiazole derivatives against MCF-7 and HCT116 cell lines. The findings showed that certain structural modifications led to improved IC50 values compared to standard reference compounds like doxorubicin .

- Antimicrobial Research : Another study focused on the antimicrobial properties of similar oxadiazole derivatives, revealing promising results against both gram-positive and gram-negative bacteria. The compounds demonstrated MIC values that indicate potential for therapeutic use in treating infections .

Chemical Reactions Analysis

Reactivity of the 1,2,4-Oxadiazole Ring

The oxadiazole moiety is a key reactive site, enabling nucleophilic substitution and ring-opening reactions under specific conditions.

For instance, hydrolysis of the oxadiazole ring in acidic conditions yields a carboxylic acid intermediate, while basic conditions may produce nitrile derivatives. The presence of electron-withdrawing groups (e.g., chlorophenyl) enhances electrophilicity, facilitating nucleophilic attacks .

Transformations at the Carboxamide Group

The carboxamide (–CONH–) group undergoes hydrolysis and condensation reactions:

The chlorophenyl substituent stabilizes the carboxamide group against enzymatic degradation, enhancing its utility in medicinal applications .

Piperidine Ring Functionalization

The piperidine backbone participates in alkylation and acylation reactions:

These reactions modify the compound’s solubility and bioavailability, critical for pharmacokinetic optimization .

Electrophilic Aromatic Substitution (EAS) on the o-Tolyl Group

The o-tolyl substituent undergoes halogenation and nitration:

Steric hindrance from the methyl group directs electrophiles to the meta position .

Redox Reactions

The compound participates in selective reductions and oxidations:

Stability and Degradation Pathways

-

Photolytic Degradation : Exposure to UV light induces cleavage of the oxadiazole ring, forming nitroso intermediates .

-

Thermal Decomposition : Heating above 200°C results in decarboxylation and release of CO₂.

Key Research Findings

-

The oxadiazole ring’s electronic profile dictates reactivity, with electron-deficient analogs showing faster hydrolysis rates .

-

Piperidine N-alkylation enhances blood-brain barrier penetration, relevant for CNS-targeted therapies.

-

Steric effects from the o-tolyl group suppress unwanted side reactions during electrophilic substitutions .

Comparison with Similar Compounds

Structural Analogues in Anti-Tuberculosis Research

Compound C22 : 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide

- Key Differences: Substituents: C22 has a 4-fluorophenyl group on the oxadiazole ring and a 2-methylphenyl (o-tolyl) group on the piperidine nitrogen, whereas the target compound features a 2-chlorophenyl group on the piperidine and an o-tolyl group on the oxadiazole.

- Pharmacological Data: C22 demonstrated high binding affinity to Mycobacterium tuberculosis (Mtb) InhA enzyme (−9.1 kcal/mol), surpassing control drugs like isoniazid . ADMET profiling indicated non-carcinogenicity but hepatotoxicity risks .

Compound C29 : 5-(4-Ethylphenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole

Oxadiazole-Containing CB2 Receptor Ligands

Compounds 6a–6e (e.g., 3-(3-(2-cyano-4-nitrophenyl)-1,2,4-oxadiazol-5-yl)-N-(9-ethylcarbazol-3-yl)propanamide):

- Structural Similarities : Share the 1,2,4-oxadiazole ring but incorporate carbazole and pyridine substituents instead of piperidine-carboxamide.

- Functional Differences: Designed for cannabinoid receptor CB2 selectivity, these compounds highlight how oxadiazole substituents (e.g., nitrophenyl, bromopyridinyl) dictate receptor specificity .

Toxicity and Metabolic Profiles

ZINC08528998_1 : N-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(2-chlorophenyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves coupling the piperidine-carboxamide core with functionalized oxadiazole intermediates. A stepwise approach includes:

Oxadiazole Formation : Cyclization of amidoximes with activated carbonyl groups under microwave-assisted conditions (e.g., using ammonium persulfate as a catalyst) .

Piperidine Functionalization : Alkylation of the piperidine nitrogen with the oxadiazole-methyl group via nucleophilic substitution.

Purification : Use preparative HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) to achieve >95% purity. Monitor by LC-MS and confirm structural integrity via -NMR and HRMS .

Q. How can researchers validate the structural conformation of this compound, particularly the spatial arrangement of the o-tolyl and chlorophenyl groups?

- Methodological Answer : X-ray crystallography is the gold standard. For example, single-crystal diffraction studies (e.g., using a Bruker D8 Venture diffractometer) can resolve bond angles and torsional strain between the o-tolyl and chlorophenyl moieties. Computational modeling (DFT at the B3LYP/6-31G* level) can supplement experimental data to predict steric interactions .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory data in biological activity assays involving this compound?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, solvent polarity). Mitigation strategies include:

Standardized Assay Protocols : Use uniform buffer systems (e.g., PBS at pH 7.4) and DMSO concentrations (<0.1% v/v).

Orthogonal Validation : Pair enzyme inhibition assays (e.g., kinase activity) with cellular viability assays (MTT or ATP-lite) to confirm target specificity.

Meta-Analysis : Compare results across multiple studies, prioritizing datasets using statistical tools like Grubb’s test to exclude outliers .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacokinetic profile of this compound?

- Methodological Answer :

Core Modifications : Replace the o-tolyl group with electron-withdrawing substituents (e.g., 4-CF) to enhance metabolic stability.

Piperidine Substitution : Introduce polar groups (e.g., hydroxyl or amine) at the 4-position of the piperidine ring to improve aqueous solubility.

In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity to cytochrome P450 isoforms (CYP3A4, CYP2D6) and adjust logP values via QSAR modeling .

Q. What experimental designs are suitable for evaluating the compound’s selectivity against off-target receptors in neurological studies?

- Methodological Answer :

Panels of Receptor Assays : Screen against GPCRs (e.g., serotonin 5-HT, dopamine D) using radioligand displacement assays.

Kinome Profiling : Utilize kinase profiling services (e.g., Eurofins DiscoverX) to assess selectivity across 468 kinases.

CRISPR-Cas9 Knockout Models : Validate target engagement in neuronal cell lines with CRISPR-mediated deletion of the primary target receptor .

Data Analysis & Optimization

Q. How can researchers apply Design of Experiments (DoE) to optimize reaction yields during scale-up synthesis?

- Methodological Answer :

Factor Screening : Identify critical variables (e.g., temperature, catalyst loading, reaction time) via Plackett-Burman design.

Response Surface Methodology (RSM) : Use a Central Composite Design (CCD) to model nonlinear relationships and identify optimal conditions.

Flow Chemistry : Implement continuous-flow reactors (e.g., Syrris Asia) to enhance heat/mass transfer and reproducibility .

Conflict Resolution in Structural Data

Q. How should discrepancies in NMR spectral data (e.g., unexpected splitting patterns) be investigated?

- Methodological Answer :

Variable Temperature NMR : Probe dynamic processes (e.g., ring puckering in piperidine) by acquiring spectra at 25°C and −40°C.

COSY/NOESY : Identify through-space interactions between the oxadiazole methyl group and aromatic protons.

Isotopic Labeling : Synthesize -labeled analogs to resolve overlapping signals in -NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.